Bienvenue dans la boutique en ligne BenchChem!

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

Aldose reductase inhibition Diabetic complications Polyol pathway

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine (IUPAC: 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid) is a member of the N-(phenylsulfonyl)-N-phenylglycine (series class, originally developed as aldose reductase inhibitors. Its molecular framework comprises a glycine backbone N-substituted with both a phenylsulfonyl group and an ortho-tolyl (2-methylphenyl) moiety (MF: C₁₅H₁₅NO₄S; MW: 305.4 g/mol; XLogP3-AA: 2.6).

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 6231-05-6
Cat. No. B7773545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Methylphenyl)-n-(phenylsulfonyl)glycine
CAS6231-05-6
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18)
InChIKeyNEYAJGGMLUBRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine (CAS 6231-05-6 / 117309-36-1) – Compound Identity, Aldose Reductase Inhibitor Class & Procurement-Grade Specifications


N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine (IUPAC: 2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid) is a member of the N-(phenylsulfonyl)-N-phenylglycine (series 5) class, originally developed as aldose reductase inhibitors [1]. Its molecular framework comprises a glycine backbone N-substituted with both a phenylsulfonyl group and an ortho-tolyl (2-methylphenyl) moiety (MF: C₁₅H₁₅NO₄S; MW: 305.4 g/mol; XLogP3-AA: 2.6) [2]. Commercial suppliers certify a minimum purity of 95%, with storage in a cool, dry environment recommended . The compound's primary reported biological activity is aldose reductase (AKR1B1) inhibition, relevant to diabetic complications research [1].

Why Generic N-(Phenylsulfonyl)glycine Analogs Cannot Substitute for N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine in Aldose Reductase Research


Within the N-(phenylsulfonyl)glycine family, aldose reductase inhibitory potency, lipophilicity, and active-site complementarity are exquisitely sensitive to N-phenyl substitution patterns. The parent N-(phenylsulfonyl)glycine (compound 1, IC₅₀ = 8,700 nM) is a weak inhibitor, and simple para-substitution alone produces variable efficacy [1]. The introduction of an ortho-methyl group on the N-phenyl ring—the defining structural feature of the target compound—confers distinct steric and conformational properties that affect binding-site interaction geometry compared to unsubstituted or para-substituted analogs [2]. Two series 5 derivatives in the rat lens aldose reductase assay demonstrate greater activity than the corresponding glycines 1, and the ortho-methyl substitution imposes rotational constraint around the N–aryl bond, altering the presentation of the glycine carboxylate to the enzyme's inhibitor binding site [1][3].

Quantitative Differentiators: Head-to-Head Comparisons of N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine Against Closest Analogs


Aldose Reductase Inhibitory Activity: N-Phenyl Substitution Enhances Potency vs. Unsubstituted N-(Phenylsulfonyl)glycine

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine belongs to series 5 of N-(phenylsulfonyl)-N-phenylglycines, which display greater inhibitory activity than the unsubstituted N-(phenylsulfonyl)glycine (compound 1) in the rat lens aldose reductase assay [1]. The parent compound 1 exhibits an IC₅₀ of 8,700 nM, while a structurally related N-phenylglycine derivative in the same series achieves an IC₅₀ of 180 nM, representing a ~48-fold potency enhancement upon N-phenyl substitution [2][3]. The 2-methyl substituent on the target compound further differentiates it from the unsubstituted N-phenyl analog by introducing ortho-steric constraint at the enzyme binding interface [1].

Aldose reductase inhibition Diabetic complications Polyol pathway

Lipophilicity Advantage: 3.8-Fold Higher XLogP3 vs. Parent N-(Phenylsulfonyl)glycine

The target compound's calculated XLogP3-AA of 2.6 (PubChem) is 3.8-fold higher than the LogP of 0.68 reported for N-(phenylsulfonyl)glycine (Hit2Lead screening compound database) [1]. The Chemscene computational chemistry panel independently reports a LogP of 2.27 for the same compound, confirming the lipophilicity elevation driven by the ortho-tolyl moiety . By comparison, N-phenyl-N-(phenylsulfonyl)glycine (without the methyl substituent) has a reported LogP of ~1.97 .

Lipophilicity Membrane permeability SAR optimization

Molecular Weight and Steric Bulk: 42% Greater Mass vs. Core N-(Phenylsulfonyl)glycine Scaffold

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine has a molecular weight of 305.4 g/mol, representing a 42% increase over the 215.2 g/mol of N-(phenylsulfonyl)glycine [1]. The additional 90.2 Da arise from the ortho-tolyl substituent on the glycine nitrogen, which occupies a steric volume at the enzyme–inhibitor interface that the unsubstituted parent cannot fill. This mass difference directly translates to altered binding-site occupancy and potential for additional van der Waals contacts with the aldose reductase hydrophobic pocket [2].

Molecular recognition Steric complementarity Enzyme inhibitor design

Ortho-Methyl Conformational Constraint: Restricted N–Aryl Rotation as a Structural Differentiator

The ortho-methyl group on the N-phenyl ring of the target compound introduces a steric barrier to free rotation about the N–C(aryl) bond. This contrasts with N-(phenylsulfonyl)glycine, which lacks any N-aryl substituent, and with N-phenyl-N-(phenylsulfonyl)glycine, where the unsubstituted phenyl ring retains conformational flexibility [1]. Conformational restriction is a well-established medicinal chemistry strategy for reducing the entropic penalty upon binding; the 2-methyl group pre-organizes the ligand into a preferred rotameric state, which may contribute to the enhanced inhibitory activity observed across the series 5 compounds relative to compound 1 [1].

Conformational restriction Ligand preorganization Binding entropy

Certified Purity Specification: ≥95% HPLC Purity for Reproducible Batch-to-Batch Results

Commercial suppliers including AKSci and Chemscene certify N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine at a minimum purity of 95% . This specification is documented in procurement-grade datasheets, whereas many closely related N-(phenylsulfonyl)-N-phenylglycine analogs are offered without certified purity levels or with variable quality across vendors. The 95% threshold ensures that lot-to-lot variability does not confound enzymatic assay results, a critical consideration for quantitative structure-activity relationship (QSAR) studies.

Compound quality control Reproducibility Procurement specification

Peptoid Building Block Utility: Validated Synthetic Entry in N-Substituted N-Arylsulfonylglycine Methodology

Beyond aldose reductase inhibition, N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine belongs to the class of N-substituted N-arylsulfonylglycines whose preparation and use in peptoid synthesis have been described by Jobin et al. (2015, Organic Letters) [1]. This methodology enables the compound to serve as a sub-monomer in solid-phase peptoid synthesis, a capability not shared by simpler N-(phenylsulfonyl)glycine scaffolds that lack the N-aryl substitution required for sequence-specific incorporation. The ortho-tolyl group provides a distinct hydrophobic side-chain element for combinatorial library construction.

Peptoid synthesis N-arylsulfonylglycine Combinatorial chemistry

Optimal Procurement Scenarios for N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine Based on Quantified Differentiation Evidence


Aldose Reductase Inhibitor Screening and Diabetic Complications Research

When screening for aldose reductase inhibitors with improved potency over first-generation phenylsulfonyl glycines, N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine is the logical procurement choice. The parent N-(phenylsulfonyl)glycine exhibits an IC₅₀ of only 8,700 nM, while the N-phenylglycine series to which this compound belongs achieves IC₅₀ values as low as 180 nM [1][2]. The ortho-methyl substituent provides conformational constraint and enhanced lipophilicity (XLogP3 = 2.6 vs. 0.68 for parent) [3], making it suitable for cell-permeable inhibitor studies targeting the polyol pathway in diabetic complication models.

Structure-Activity Relationship (SAR) Studies of N-Aryl Substituent Effects on Enzyme Binding

The target compound's well-defined ortho-methyl substitution serves as a key SAR probe for mapping the steric tolerance of the aldose reductase inhibitor binding site. With a molecular weight 42% greater than the core scaffold (305.4 vs. 215.2 g/mol) [1] and a documented class-level potency enhancement over unsubstituted analogs [2], researchers can systematically compare ortho-, meta-, and para-substituted N-phenylglycines to deconvolute electronic vs. steric contributions to inhibitory activity.

Peptoid Library Construction Requiring Hydrophobic N-Aryl-N-sulfonylglycine Sub-Monomers

For combinatorial chemistry groups synthesizing peptoid libraries via the sub-monomer method, N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine provides a validated entry point. The Jobin et al. (2015) methodology specifically addresses the preparation of N-substituted N-arylsulfonylglycines and their incorporation into peptoids [1]. The ortho-tolyl group offers a hydrophobic, aromatic side-chain element that is structurally distinct from simpler alkyl or unsubstituted phenyl sub-monomers, expanding chemical diversity in library design.

Reproducible High-Throughput Screening with Quality-Controlled Inhibitor Batches

Procurement teams requiring aldose reductase inhibitors for high-throughput screening campaigns benefit from the target compound's certified ≥95% purity specification, documented across multiple independent suppliers [1][2]. This contrasts with many close analogs in the N-(phenylsulfonyl)-N-phenylglycine series, where purity is either unstated or variable. The 95% baseline minimizes false positives and negatives arising from impurity-driven assay interference, supporting robust screening data generation.

Quote Request

Request a Quote for n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.